![molecular formula C12H13F3O2 B2877322 2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid CAS No. 1439900-08-9](/img/structure/B2877322.png)
2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid
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Overview
Description
Scientific Research Applications
Medicine: Dual Inhibitors Synthesis
This compound is utilized in the synthesis of 2-aminobenzaldehyde oxime analogs which act as dual inhibitors of neutrophil elastase and proteinase . These enzymes are implicated in various inflammatory diseases, and their inhibition can be beneficial for treating conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Agriculture: Pesticide Development
In the agricultural sector, derivatives of this compound are explored for their potential use in pest control . The trifluoromethyl group is a common moiety in agrochemicals due to its ability to enhance the biological activity of pesticides .
Material Science: Fluorinated Compounds
The unique properties of fluorine atoms make this compound significant in material science. It can be used to develop materials with special properties, such as increased durability or chemical resistance .
Environmental Science: Pollution Mitigation
Research into the environmental applications of this compound includes studying its effects on pollution mitigation. Its derivatives could potentially be used to break down harmful substances in the environment .
Biochemistry: Enzyme Activity Modulation
In biochemistry, this compound’s derivatives are used to study enzyme activity. Modulating enzyme activity is crucial for understanding metabolic pathways and developing new drugs .
Pharmacology: Drug Synthesis
The compound is involved in the synthesis of drugs like pexidartinib , which is used for treating symptomatic tenosynovial giant cell tumor (TGCT). It acts by inhibiting colony-stimulating factor 1 receptor (CSF1R), which plays a role in the growth of TGCT cells .
Analytical Chemistry: Chemical Analysis
In analytical chemistry, this compound can be used as a reference material for calibrating instruments or as a reagent in chemical assays to determine the presence of other substances .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of 2-aminobenzaldehyde oxime analogs, which act as dual inhibitors of neutrophil elastase and proteinase . These enzymes play a crucial role in inflammation and immune response.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, light, and pH can affect the stability of the compound . In the case of 2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid, it is known to be stable at room temperature and gradually decomposes under high temperature or light exposure .
properties
IUPAC Name |
2,2-dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-11(2,10(16)17)7-8-5-3-4-6-9(8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNAJJCQPRTWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid |
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